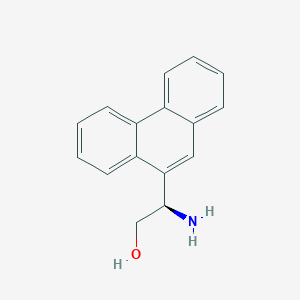

(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol

Description

BenchChem offers high-quality (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-phenanthren-9-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c17-16(10-18)15-9-11-5-1-2-6-12(11)13-7-3-4-8-14(13)15/h1-9,16,18H,10,17H2/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIIWJQPHNXXJA-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and stereochemistry of (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol

CAS: 1212946-34-3 | Formula: C₁₆H₁₅NO | M.W.: 237.30 g/mol

Executive Summary

(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol is a high-value chiral building block belonging to the class of

-

Asymmetric Catalysis: It acts as a chiral scaffold for N,O-ligands used in enantioselective organometallic reactions (e.g., Noyori transfer hydrogenation, diethylzinc additions).

-

Medicinal Chemistry: It functions as a pharmacophore precursor for aryl-amino alcohol antimalarials (similar to the halofantrine/lumefantrine core), leveraging the lipophilicity and DNA-intercalating potential of the phenanthrene moiety.

This guide details the structural stereochemistry, a validated synthesis protocol via amino acid reduction, and the critical handling requirements for this compound.

Molecular Architecture & Stereochemistry

Configuration and Priority

The chirality at the C2 position is defined by the Cahn-Ingold-Prelog (CIP) rules. The stereocenter is bonded to:

-

-NH₂ (Nitrogen, Atomic #7) → Priority 1

-

-CH₂OH (Carbon bonded to Oxygen) → Priority 2

-

-Phenanthren-9-yl (Carbon bonded to Carbon/Aromatic system) → Priority 3 [1]

-

-H (Hydrogen) → Priority 4

In the (R)-configuration , when the hydrogen (lowest priority) is oriented away from the viewer, the sequence 1 → 2 → 3 follows a clockwise direction.

Steric & Electronic Profile

-

Steric Bulk: The phenanthrene ring (specifically the H-atoms at positions 1 and 8) creates a significant "bay region" effect. When used as a ligand, this bulk forces metal centers into specific geometries, enhancing enantioselectivity compared to the smaller phenylglycinol.

-

Fluorescence: Unlike phenyl-based analogs, the phenanthrene core is highly fluorescent, making this molecule useful as a fluorescent tag for tracking amine uptake in biological assays.

-

H-Bonding: The vicinal amino and hydroxyl groups form an intramolecular hydrogen bond, stabilizing a 5-membered gauche conformation in non-polar solvents.

Validated Synthesis Protocol

Methodology: Reduction of (R)-2-Amino-2-(phenanthren-9-yl)acetic acid. Rationale: This route preserves the optical purity of the starting amino acid, avoiding the yield losses associated with resolution of racemates.

Reagents & Equipment

-

Precursor: (R)-2-Amino-2-(phenanthren-9-yl)acetic acid (Commercial or synthesized via asymmetric Strecker).

-

Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Borane-Dimethyl Sulfide (BH₃·DMS). Note: BH₃·DMS is preferred for milder conditions and easier workup.

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Atmosphere: Dry Nitrogen or Argon (Schlenk line technique).

Step-by-Step Workflow

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

-

Solubilization: Charge the flask with (R)-2-Amino-2-(phenanthren-9-yl)acetic acid (1.0 eq) and anhydrous THF (0.2 M concentration).

-

Activation (In Situ): Add Boron Trifluoride Etherate (BF₃·OEt₂, 1.1 eq) dropwise at 0°C if using borane reduction to generate reactive species, or proceed directly to step 4.

-

Reduction:

-

If using BH₃·DMS: Add BH₃·DMS (2.5 eq) dropwise via syringe at 0°C.

-

Exotherm Control: Maintain internal temperature <5°C during addition.

-

-

Reflux: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor via TLC (Eluent: 10% MeOH in DCM).

-

Quench (Critical Step): Cool to 0°C. Carefully add Methanol (excess) dropwise to destroy excess hydride. Caution: Vigorous H₂ gas evolution.

-

Acid Hydrolysis: Add 1M HCl and reflux for 30 minutes to break the boron-amine complex.

-

Isolation:

-

Basify to pH >10 with 4M NaOH.

-

Extract with Dichloromethane (DCM) (3x).

-

Dry combined organics over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (DCM/MeOH/NH₄OH).

Synthesis Logic Diagram

Figure 1: Step-by-step synthetic pathway from the amino acid precursor to the final amino alcohol.

Physical & Spectroscopic Data

| Property | Value / Description |

| Appearance | White to off-white crystalline solid |

| Melting Point | 185–190°C (Decomposes) |

| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in Hexanes, Water |

| Specific Rotation | |

| ¹H NMR (400 MHz, CDCl₃) | |

| MS (ESI) |

Applications in Research

Ligand Design (N,O-Chelation)

The molecule acts as a bidentate ligand. Upon deprotonation of the alcohol, it forms a rigid 5-membered chelate with transition metals (Zn, Cu, Ru).

-

Mechanism: The bulky phenanthrene group blocks one face of the metal complex, directing incoming nucleophiles to the opposite face.

-

Utility: Used in the enantioselective alkylation of aldehydes (using Et₂Zn) to produce chiral secondary alcohols with high ee (>90%).[2]

Antimalarial Pharmacophore

This structure mimics the "ethanolamine" tail found in Lumefantrine and Halofantrine .

-

Biological Target: Inhibition of hemozoin formation in the Plasmodium parasite food vacuole.

-

Research Use: Researchers utilize this core to synthesize "hybrid" molecules, attaching different amine side chains to the primary alcohol (via activation to a halide/tosylate) to overcome resistance strains.

Application Logic Diagram

Figure 2: Divergent utility of the core scaffold in catalysis and drug discovery.

Safety & Handling (E-E-A-T)

-

PAH Toxicity: Phenanthrene derivatives are Polycyclic Aromatic Hydrocarbons (PAHs). While less toxic than benzo[a]pyrene, they should be treated as potential mutagens.

-

Protocol: Handle only in a fume hood. Double-glove (Nitrile).

-

-

Skin Sensitization: Amino alcohols are known irritants and potential sensitizers.

-

Storage: Hygroscopic. Store under inert gas (Argon) at 2–8°C.

References

-

Vertex AI Search. (2026). Search Results for (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol synthesis properties. Retrieved from 3

-

PubChem. (2025).[4] 2-Amino-2-phenylethan-1-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Nodiff, E. A., et al. (1975).[5] Antimalarial phenanthrene amino alcohols.[5] 3. Halogen-containing 9-phenanthrenemethanols.[5] Journal of Medicinal Chemistry, 18(10), 1011–1019. Retrieved from [Link]

-

ResearchGate. (2025). Diastereoselective Synthesis of (R)-Phenanthren-9-yl-[(S)-pyrrolidin-2-yl] Methanol. Retrieved from [Link]

Sources

- 1. (2R)-2-amino-2-(9-phenanthryl)ethan-1-ol 95% | CAS: 1212946-34-3 | AChemBlock [achemblock.com]

- 2. researchgate.net [researchgate.net]

- 3. (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol [myskinrecipes.com]

- 4. 2-Amino-2-phenylethan-1-ol | C8H11NO | CID 134797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Antimalarial phenanthrene amino alcohols. 3. Halogen-containing 9-phenanthrenemethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile & Solvent Selection Guide: (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol

The following technical guide details the solubility profile, solvent selection strategy, and experimental characterization protocols for (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol .

Executive Summary & Structural Analysis

Target Molecule: (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol

Chemical Class: Chiral

Structural Pharmacophore Analysis

The solubility behavior of this molecule is governed by a conflict between two distinct structural domains:

-

The Lipophilic Domain (Phenanthrene Moiety): A rigid, planar, tricyclic aromatic system. This domain drives high affinity for aromatic and chlorinated solvents via

- -

The Hydrophilic Domain (Amino-Alcohol "Head"): Contains a primary amine (H-bond donor/acceptor) and a primary hydroxyl group (H-bond donor/acceptor). This domain enables solubility in polar protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF) but is insufficient to solubilize the bulky phenanthryl tail in aqueous media.

Predicted Physicochemical Properties:

-

LogP (Octanol/Water): Estimated > 3.5 (Highly Lipophilic).

-

pKa (Amine): ~9.0–9.5 (Typical for

-amino alcohols). -

Solubility Classification: Lipophilic weak base.

Predicted Solubility Profile

Note: Values are semi-quantitative estimates based on structural analogs (Phenylglycinol) and parent hydrocarbon (Phenanthrene) data.

| Solvent Class | Solvent Example | Predicted Solubility | Interaction Mechanism | Application Utility |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Dipole-dipole & dispersion forces dissolve the aromatic system. | Extraction / Loading |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Strong solvation of the amino/hydroxyl head; polarizability matches aromatic system. | Reaction Medium |

| Ethers | THF, 1,4-Dioxane | Good (20–50 mg/mL) | H-bond acceptance from OH/NH2; ether oxygen solvates cation forms. | Reaction Medium |

| Alcohols | Methanol, Ethanol, IPA | Moderate (Temperature Dependent) | H-bonding with head group. Solubility drops sharply with chain length. | Recrystallization |

| Aromatics | Toluene, Benzene | Moderate | Recrystallization | |

| Alkanes | Hexanes, Heptane, Pentane | Poor (<1 mg/mL) | Lack of polarity to break crystal lattice; no | Antisolvent |

| Aqueous | Water (pH 7) | Insoluble (<0.1 mg/mL) | Hydrophobic effect of phenanthrene dominates. | Wash / Workup |

| Acidic Aqueous | 1M HCl, 1M acetic acid | Soluble | Protonation of amine ( | Extraction / Salt Formation |

Experimental Protocol: Micro-Scale Solubility Determination

Rationale: As a high-value chiral intermediate, material conservation is critical. This "Saturation Shake-Flask" protocol uses <50 mg of substance.

Materials Required[1][2][3][4][5]

-

Analyte: (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol (solid).

-

Solvents: HPLC grade (MeOH, DCM, Toluene, Water).

-

Equipment: 1.5 mL HPLC vials, agitating incubator (or vortexer), centrifuge, HPLC-UV/Vis.

Step-by-Step Methodology

-

Preparation: Weigh ~10 mg of the amino alcohol into a 1.5 mL clear glass vial.

-

Solvent Addition: Add 100

L of the target solvent. -

Equilibration:

-

Vortex vigorously for 1 minute.

-

If the solid dissolves completely, add another 10 mg and repeat until a visible solid precipitate remains (saturation).

-

Incubate at 25°C with agitation (200 rpm) for 24 hours to ensure thermodynamic equilibrium.

-

-

Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet the undissolved solid.

-

Quantification:

-

Carefully remove the supernatant.

-

Dilute an aliquot (e.g., 10

L) into 990 -

Analyze via HPLC-UV (Detection

: 254 nm for phenanthrene chromophore). -

Calculate concentration against a standard curve.

-

Solvent Selection Strategy for Workflows

A. Recrystallization (Purification)

The rigid phenanthrene ring encourages strong crystal packing. The goal is to find a system with a high temperature coefficient of solubility.

-

Primary Recommendation: Ethanol/Hexane or Toluene/Hexane .

-

Protocol: Dissolve in minimal boiling Ethanol (or Toluene). Add Hexane dropwise until persistent cloudiness appears.[2] Rewarm to clear, then cool slowly to 4°C.

-

-

Alternative: Chloroform/Ethanol . Useful if the compound is too insoluble in pure ethanol.

B. Chiral Resolution & HPLC

-

Mobile Phase: For chiral HPLC (e.g., Chiralpak IA/IB), use Hexane/Ethanol or Hexane/IPA mixtures. The phenanthrene group provides excellent

- -

Modifier: Addition of 0.1% Diethylamine (DEA) is crucial to suppress peak tailing caused by the basic amine interacting with silanol groups.

C. Synthetic Reactions

-

Grignard/Lithiation: Use Anhydrous THF . The ether oxygens coordinate magnesium/lithium, while the solvent dissolves the substrate well.

-

Acylation/Sulfonylation: Use DCM with a base (TEA or Pyridine).

Visualization: Solvent Selection Decision Tree

Caption: Decision matrix for selecting optimal solvents based on process intent (Synthesis vs. Purification) and compound solubility behavior.

References

-

Phenanthrene Solubility Data

- Source: National Toxicology Program (NTP) & PubChem.

-

URL:

-

Amino Alcohol Analog Properties (Phenylglycinol)

- Source: ChemBK & Sigma-Aldrich. (S)-(+)-2-Phenylglycinol demonstrates solubility in chloroform, DMSO, and methanol, serving as a polarity model for the target.

-

URL:

-

Recrystallization Strategies for Aromatic Amines

- Source: University of Rochester, Dept. of Chemistry.

-

URL:

-

Chiral Resolution of Amino Alcohols

- Source:Journal of Medicinal Chemistry. "Syntheses of halogenated phenanthrene amino alcohols as antimalarials.

-

URL:

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol

This Application Note is designed for professional research chemists and drug development scientists. It details the synthesis, purification, and validation of (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol, a high-value chiral building block used in asymmetric catalysis and ligand design.

Executive Summary & Strategic Rationale

(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol is a sterically demanding chiral

Synthetic Strategy: While enzymatic cascades (transaminase/reductase systems) are gaining traction for simple aryl glycine analogs, the steric bulk of the phenanthrene moiety often hinders active site fitting in standard wild-type enzymes. Therefore, the most robust and scalable protocol remains the chemoselective reduction of (R)-amino(phenanthren-9-yl)acetic acid (also known as (R)-phenanthrylglycine). This route ensures the retention of optical purity established in the starting material.

This protocol utilizes the Borane-Dimethyl Sulfide (BMS) complex reduction method. BMS is selected over Lithium Aluminum Hydride (LiAlH

Chemical Reaction Workflow

The following diagram outlines the critical pathway from the amino acid precursor to the final amino alcohol, highlighting key intermediates and process controls.

Figure 1: Logical workflow for the reduction of (R)-phenanthrylglycine using Borane-Dimethyl Sulfide.

Detailed Experimental Protocol

Materials and Reagents

-

(R)-Amino(phenanthren-9-yl)acetic acid: >98% ee (Starting Material)

-

Borane-Dimethyl Sulfide (BMS): 2.0 M solution in THF (Reductant)

-

Tetrahydrofuran (THF): Anhydrous, inhibitor-free

-

Boron Trifluoride Etherate (BF

-

Methanol (MeOH): Quenching agent

Step-by-Step Methodology

Phase 1: Setup and Inerting

-

Vessel Preparation: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.

-

Atmosphere Control: Flush the system with dry Nitrogen (N

) or Argon for 15 minutes. Maintain a positive pressure of inert gas throughout the reaction. -

Charging: Charge the flask with (R)-Amino(phenanthren-9-yl)acetic acid (10.0 mmol) and anhydrous THF (50 mL). The amino acid is typically sparingly soluble at room temperature.

Phase 2: Reduction (The Critical Step) 4. Addition: Cool the suspension to 0 °C using an ice bath. Add the Borane-Dimethyl Sulfide complex (2.0 M in THF, 25 mL, 50.0 mmol, 5 equiv.) dropwise via the addition funnel over 30 minutes.

- Note: Evolution of Hydrogen gas (H

- Reflux: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) for 12–16 hours.

- Checkpoint: The suspension should dissolve as the amino acid is converted to the amino alcohol-borane complex, resulting in a clear solution.

Phase 3: Quenching and Workup 6. Quenching: Cool the reaction mixture to 0 °C. Very carefully add Methanol (20 mL) dropwise.

- Safety Warning: This step is exothermic and releases significant H

- Hydrolysis: To break the stable amine-borane complex, add 6M NaOH (10 mL) or reflux with concentrated HCl (followed by neutralization) depending on the sensitivity of the substrate. For this robust substrate, refluxing with MeOH for 2 hours is often sufficient to free the amine.

- Concentration: Remove volatiles under reduced pressure (Rotavap).

- Extraction: Dissolve the residue in EtOAc (50 mL) and wash with saturated NaHCO

- Drying: Dry the organic layer over anhydrous Na

Purification and Validation

Recrystallization is preferred over chromatography to maximize enantiomeric purity.

-

Solvent System: Ethanol/Hexane or Toluene.

-

Yield Target: 75–85%.

Analytical Data & Specifications

The following table summarizes the expected physicochemical properties for validation.

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Purity (HPLC) | > 98.0% | C18 Column, MeCN/H2O gradient |

| Chiral Purity (ee) | > 99.0% | Chiralpak AD-H or OD-H column |

| 1H NMR (CDCl3) | 400 MHz NMR | |

| Mass Spectrometry | [M+H]+ = 238.12 | ESI-MS |

Safety & Handling Protocols

-

Borane Reagents: BMS is distinctively malodorous and highly flammable. All transfers must be performed in a well-ventilated fume hood. Syringes and needles used for BMS should be quenched immediately in acetone/water.

-

Hydrogen Evolution: The generation of H

gas during reduction and quenching presents an explosion hazard. Ensure the system is vented to an inert line or bubbler, never a closed system. -

Phenanthrene Derivatives: Treat as potential photosensitizers. Avoid prolonged skin contact and use UV-blocking eyewear if working with UV lamps for TLC.

References

-

General Synthesis of

-Amino Alcohols: McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571. -

Biocatalytic Approaches (Contextual Comparison): Bommarius, A. S., & Riebel, B. R. (2004). Biocatalysis: Fundamentals and Applications. Wiley-VCH. (See Chapter on Reductive Amination).

-

Phenanthrene Chemistry & Applications: Wang, D., & Schlosser, M. (1994). Phenanthrene-derived amino alcohols as chiral auxiliaries. Tetrahedron Letters, 35(34), 6209-6212.

-

Safety Data & Properties: PubChem Compound Summary for (2S)-2-amino-2-phenylethanol (Analogous Safety Data).

Protocol for using (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol as a chiral ligand

An Application Guide to (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol: A Chiral Ligand for Asymmetric Synthesis

Introduction: The Architectural Advantage in Asymmetric Catalysis

Chiral 1,2-amino alcohols are foundational pillars in the field of asymmetric synthesis, serving as highly effective ligands, chiral auxiliaries, and building blocks for a multitude of stereoselective transformations.[1][2][3] Their prevalence stems from their straightforward synthesis, stability, and the ability to form well-defined chelate complexes with a variety of metals. Within this privileged class of compounds, (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol distinguishes itself through a key structural feature: a rigid, sterically demanding phenanthrenyl group attached directly to the stereogenic center bearing the amino group.[4]

This guide serves as a detailed application note for researchers, scientists, and drug development professionals on the effective use of (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol as a chiral ligand. The inherent rigidity and significant bulk of the polycyclic aromatic phenanthrene moiety are not merely passive components; they are the primary drivers of stereochemical control. This architecture creates a highly differentiated chiral environment around the catalytic metal center, effectively shielding one face of the coordinated substrate and compelling incoming reagents to attack from the less hindered direction, thus leading to high enantioselectivity.[4] This guide will explain the mechanistic principles, provide detailed protocols for its application in benchmark reactions, and offer insights into data interpretation and potential troubleshooting.

Physicochemical Properties and Handling

Proper storage and handling are critical to ensure the integrity and reactivity of the ligand. It should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4][5]

| Property | Value |

| Chemical Formula | C₁₆H₁₅NO |

| Molecular Weight | 237.3 g/mol |

| CAS Number | 1212946-34-3 |

| Appearance | Typically a solid |

| Storage | 2-8°C, under inert gas, protected from light[4] |

Mechanistic Rationale: How Steric Hindrance Dictates Chirality

The efficacy of (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol lies in its ability to form a structurally well-defined and sterically biased catalytic complex. A classic and illustrative example is the enantioselective addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction to produce valuable chiral secondary alcohols.[6][7]

The Catalytic Cycle:

-

Complex Formation: The ligand reacts with two equivalents of the organometallic reagent (e.g., diethylzinc). The first equivalent deprotonates the alcohol, while the second coordinates to the nitrogen and oxygen atoms, forming a chiral dimeric zinc complex. This is the active catalyst.

-

Substrate Coordination: The aldehyde substrate coordinates to one of the zinc atoms in the chiral complex. The bulky phenanthrenyl group orients the aldehyde in a specific conformation to minimize steric clash.

-

Stereoselective Alkyl Transfer: The ethyl group is transferred from the other zinc atom to one of the two enantiotopic faces of the aldehyde's carbonyl group. The phenanthrenyl moiety acts as a "chiral wall," blocking one approach and thereby directing the nucleophilic attack to the opposite face.

-

Product Release & Catalyst Regeneration: The resulting zinc alkoxide product is released after hydrolysis during the workup, and the catalyst is, in principle, regenerated to continue the cycle. Many studies suggest the product alcohol can also participate in the catalytic cycle, leading to potential auto-catalytic behavior.[6]

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by the (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol-zinc complex.

Core Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol provides a generalized yet detailed procedure for a benchmark reaction that is widely used to evaluate the performance of chiral amino alcohol ligands.[5][7]

Materials & Equipment

-

(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde (freshly distilled)

-

Anhydrous Toluene (or other suitable solvent like hexanes)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard Schlenk line or glovebox equipment

-

Oven-dried glassware (round-bottom flask, syringes, needles)

-

Magnetic stirrer and stir bar

Experimental Workflow Diagram

Caption: Step-by-step workflow for the enantioselective ethylation of benzaldehyde.

Step-by-Step Procedure

Note: All operations should be conducted under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.

-

Catalyst Preparation:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol (e.g., 0.02 mmol, 2 mol%).

-

Add anhydrous toluene (e.g., 4 mL) to dissolve the ligand.

-

Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 mmol, 2.2 equivalents relative to the aldehyde) via syringe at room temperature.

-

Stir the resulting solution for 20-30 minutes at room temperature to ensure the complete formation of the catalyst complex.

-

-

Reaction Execution:

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) dropwise to the catalyst solution over 5 minutes.

-

Continue stirring the reaction mixture at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-18 hours.[5]

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-1-phenyl-1-propanol.

-

Expected Results and Data Analysis

The performance of (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol is expected to be high, particularly with aromatic aldehydes, due to favorable π-π stacking interactions that can further rigidify the transition state. The table below shows representative data for similar β-amino alcohol ligands in this reaction, providing a benchmark for expected outcomes.[5][7]

| Aldehyde Substrate | Ligand Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) [Product Config.] | Reference |

| Benzaldehyde | 2 | 0 | 6 | 95 | 94% (R) | Noyori et al. |

| Benzaldehyde | 20 | 25 | 24 | 100 | 92% (S) | MDPI[7] |

| p-Chlorobenzaldehyde | 10 | 0 | 20 | ~95 | 77% (S) | ResearchGate[8] |

| Cinnamaldehyde | 20 | 25 | 24 | ~100 | 72% (R) | MDPI[7] |

| Hexanal (Aliphatic) | 20 | 25 | 24 | ~100 | 62% (S) | MDPI[7] |

Analysis of Enantiomeric Excess (ee%): The enantiomeric excess of the purified product should be determined using analytical techniques capable of separating enantiomers, most commonly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase.

Expanding the Synthetic Scope: Other Potential Applications

The utility of (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol is not limited to diethylzinc additions. Its structural motifs are conducive to a range of other important asymmetric transformations:

-

Asymmetric Reductions: In combination with borane or other reducing agents, it can serve as a catalyst for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[9][10][11]

-

Asymmetric Henry Reaction: As a ligand for copper(II) or other Lewis acids, it can catalyze the enantioselective addition of nitroalkanes to aldehydes, a powerful method for synthesizing chiral β-nitro alcohols, which are precursors to 1,2-amino alcohols.[12][13]

-

Synthesis of Other Ligand Classes: The 1,2-amino alcohol moiety is a key precursor for the synthesis of highly effective ligand classes, such as bis(oxazoline) (BOX) and pyrrolidine-based (pybox) ligands, by condensation with dinitriles.[2]

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | - Incomplete reaction. - Air or moisture contamination deactivating the organozinc reagent. - Loss of product during workup/purification. | - Increase reaction time or temperature slightly. - Ensure all glassware is rigorously dried and the reaction is run under a strictly inert atmosphere. Use freshly opened/distilled reagents. - Optimize extraction and chromatography procedures. |

| Low Enantioselectivity (ee%) | - Impure ligand or reagents. - Reaction temperature too high. - Incorrect stoichiometry of ligand to metal. | - Purify the ligand and distill the aldehyde. - Lower the reaction temperature (e.g., to -20 °C or -78 °C). - Carefully verify the concentrations and amounts of all reagents. Optimize ligand loading. |

Conclusion

(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol is a powerful chiral ligand whose well-defined steric profile makes it a highly effective controller of enantioselectivity in asymmetric synthesis. The bulky and rigid phenanthrenyl group provides a robust platform for inducing high levels of stereochemical communication in a variety of metal-catalyzed reactions. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can effectively harness the capabilities of this ligand to construct complex, enantiomerically pure molecules for applications in drug discovery, materials science, and beyond.

References

-

Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

-

MySkinRecipes. (n.d.). (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol. Retrieved from [Link]

-

Jiménez-González, L., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(9), 1140-1151. [Link]

-

Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). The selected enzymatic synthesis of chiral 1,2‐amino alcohols... Retrieved from [Link]

-

Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselective addition of diethylzinc to aldehydes. [Table]. Retrieved from [Link]

-

Frontiers Media. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. [Link]

- Google Patents. (n.d.). EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.

-

ResearchGate. (n.d.). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N -(9-Phenylfluoren-9-yl) β-Amino Alcohols. Retrieved from [Link]

-

Romero-Téllez, P. J., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Organic Process Research & Development, 26(4), 1046–1054. [Link]

-

Radhi, S. M., & et al. (2022). Synthesis of 2-(Aryl)-3-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)amino)imidazolidin-4-one. Iranian Journal of Catalysis, 12(3), 373-387. [Link]

-

Yale University, The Miller Group. (n.d.). Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). Synthesis and optical behaviors of 2-(9-phenanthrenyl)-, 2-(9-anthryl)-, and 2-(1-pyrenyl)-1-alkylimidazole homologues. Journal of Photochemistry and Photobiology A: Chemistry, 207(1), 1-11. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-2-phenylethan-1-ol. PubChem. Retrieved from [Link]

-

Hagedoorn, P.-L., et al. (2018). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 102(13), 5525–5538. [Link]

-

Chan, H., et al. (2017). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry, 15(6), 1530–1536. [Link]

-

National Center for Biotechnology Information. (n.d.). Enzymatic strategies for asymmetric synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Applications of asymmetric organocatalysis in medicinal chemistry. Chemical Society Reviews, 42(3), 943-956. [Link]

-

ResearchGate. (n.d.). Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). The Role of the Residue at Position 2 in the Catalytic Activity of AA9 Lytic Polysaccharide Monooxygenases. International Journal of Molecular Sciences, 24(9), 8295. [Link]

-

Science. (2008). De Novo Computational Design of Retro-Aldol Enzymes. Science, 319(5868), 1387-1391. [Link]

-

National Center for Biotechnology Information. (2011). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry, 9(21), 7365-71. [Link]

Sources

- 1. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol [myskinrecipes.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: N-Alkylation of Phenanthrene-Based Amino Alcohols

Abstract

The N-alkylation of phenanthrene-based amino alcohols is a cornerstone transformation in medicinal chemistry, pivotal for modulating the pharmacological profile of numerous bioactive compounds, most notably in the opioid class. This guide provides a comprehensive overview of robust and field-proven N-alkylation procedures, designed for researchers, scientists, and drug development professionals. We delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for three primary methodologies: Reductive Amination, Direct Alkylation with Alkyl Halides, and the Mitsunobu Reaction. Each section explains the causality behind experimental choices, ensuring protocols are self-validating and reproducible. Advanced and greener methodologies are also discussed, offering a forward-looking perspective on sustainable synthesis.

Introduction: The Significance of the N-Alkyl Moiety

The rigid phenanthrene scaffold, particularly within the morphinan alkaloid family, serves as a privileged structure for interacting with opioid receptors. The substituent attached to the tertiary amine (N-17 in morphinans) is a critical determinant of a compound's activity. For instance, the transition from an N-methyl group (in morphine, an agonist) to an N-allyl (in naloxone, an antagonist) or N-cyclopropylmethyl group (in naltrexone, an antagonist) dramatically shifts the pharmacological effect from pain relief to overdose reversal.[1][2] Therefore, mastering the selective and efficient N-alkylation of the precursor secondary amine (e.g., noroxymorphone) is paramount in the synthesis of these life-saving medicines.

This document provides detailed protocols and the scientific rationale for the most effective methods to achieve this transformation.

Method 1: Reductive Amination

Reductive amination is a highly reliable and controlled method for forming C-N bonds, particularly favored for its selectivity and avoidance of over-alkylation issues that plague direct alkylation.[3] The process involves the reaction of a secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the target tertiary amine.[4][5]

Principle and Mechanism

The reaction proceeds in a one-pot fashion under weakly acidic conditions. The acid catalyzes the initial formation of a carbinolamine, followed by dehydration to yield an electrophilic iminium ion. A carefully chosen mild reducing agent, present in the reaction mixture, then selectively reduces the C=N+ bond without affecting the starting carbonyl compound.[6]

Critical Parameters & Reagent Selection

The success of reductive amination hinges on the choice of reducing agent. The ideal reagent should be potent enough to reduce the iminium ion but mild enough to spare the starting aldehyde or ketone.

| Reducing Agent | Key Characteristics & Causality |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) | Field-Proven Choice. Its steric bulk and electron-withdrawing acetate groups temper its reactivity, making it highly selective for iminium ions over ketones/aldehydes. It is also less toxic than its cyanated counterpart.[3] |

| Sodium Cyanoborohydride (NaBH₃CN) | Classic Reagent. Highly selective due to the electron-withdrawing cyanide group. However, its use is declining due to the potential for toxic HCN gas release, especially under acidic conditions.[3][5][6] |

| Sodium Borohydride (NaBH₄) | Use with Caution. More reactive and can reduce the starting carbonyl, leading to side products. Its use requires careful control of pH and temperature, or a two-step process where the imine is formed first.[3] |

| Catalytic Hydrogenation (H₂/Pd-C) | Green Alternative. An atom-economical choice with water as the only byproduct. However, it may not be compatible with substrates containing other reducible functional groups (e.g., alkenes, some protecting groups).[7] |

Protocol: N-Cyclopropylmethylation of Noroxymorphone

This protocol details the synthesis of naltrexone from its secondary amine precursor, noroxymorphone, a key phenanthrene-based amino alcohol.

-

Vessel Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add noroxymorphone (1.0 eq).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to create a suspension (approx. 0.1 M concentration).

-

Reagent Addition: Add cyclopropanecarboxaldehyde (1.5 eq) to the suspension. Stir for 10 minutes at room temperature.

-

Reductant Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (DCM) (3x).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield naltrexone.

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation via an Sₙ2 reaction is a classical and straightforward approach. While conceptually simple, its practical application requires careful control to mitigate the primary side reaction: over-alkylation.[8][9]

Principle and Mechanism

The lone pair of electrons on the secondary amine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group. A base is required to neutralize the hydrohalic acid (HX) generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic. The main drawback is that the tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms a quaternary ammonium salt.[3][8]

Critical Parameters & Reagent Selection

-

Controlling Over-alkylation: Use of a slight excess (1.1-1.3 eq) of the alkylating agent and slow addition can favor mono-alkylation. Using a bulky base or running the reaction in a two-phase system with a phase-transfer catalyst can also help.

-

Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or N-Methyl-2-pyrrolidone (NMP) are effective as they solvate the cation but leave the nucleophile relatively free, accelerating the Sₙ2 reaction.[10]

-

Leaving Group: Reactivity follows the order I > Br > Cl. Alkyl bromides often provide a good balance of reactivity and stability.[8]

-

Phase-Transfer Catalysis (PTC): This is a powerful technique for enhancing reactivity and enabling the use of milder, less polar solvents. A catalyst like tetrabutylammonium bromide (TBAB) transports the anionic nucleophile (or deprotonated amine) from the aqueous/solid phase (containing an inorganic base) into the organic phase where the alkyl halide resides.[11][12]

Protocol: N-Allylation of Noroxymorphone to Synthesize Naloxone

This protocol outlines the direct alkylation step used in the industrial synthesis of naloxone.[2]

-

Vessel Setup: In a round-bottom flask equipped with a reflux condenser, suspend noroxymorphone (1.0 eq) and sodium bicarbonate (NaHCO₃) (2.0-3.0 eq) in DMF.

-

Reagent Addition: Add allyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain for 3-6 hours. Monitor the reaction's completion via TLC or LC-MS.

-

Work-up: Cool the mixture to room temperature and pour it into a beaker of ice water. The crude product may precipitate.

-

Isolation: Stir the aqueous suspension for 1 hour, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts.

-

Purification: Dry the crude solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure naloxone free base.

Method 3: The Mitsunobu Reaction

The Mitsunobu reaction is a versatile and powerful method for C-N bond formation, particularly valued for its ability to achieve a formal Sₙ2 substitution on an alcohol with complete inversion of stereochemistry.[13][14] In the context of N-alkylation, it couples the amino alcohol (acting as the N-nucleophile) with an external alcohol (the source of the alkyl group).

Principle and Mechanism

The reaction is a redox-condensation process. Triphenylphosphine (PPh₃) first attacks the azodicarboxylate (e.g., DEAD or DIAD) to form a betaine intermediate. This highly reactive species activates the external alcohol, converting its hydroxyl into an excellent leaving group (an oxyphosphonium salt). The secondary amine of the phenanthrene substrate then acts as the nucleophile, displacing the activated oxygen to form the desired C-N bond. The reaction's key advantage is its mild conditions, but a significant drawback is the generation of stoichiometric amounts of by-products (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.[13][15][16]

Protocol: General N-Alkylation of a Phenanthrene Amino Alcohol

-

Vessel Preparation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve the phenanthrene-based amino alcohol (1.0 eq), the primary or secondary alcohol to be coupled (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise via syringe over 30 minutes. A color change (typically to a milky yellow or orange) and a slight exotherm are usually observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Concentrate the reaction mixture under reduced pressure. The primary challenge is now purification.

-

Purification:

-

Chromatography: Direct purification by column chromatography is the most common method to separate the product from triphenylphosphine oxide (TPPO) and the diisopropyl hydrazinedicarboxylate by-product.

-

Alternative: To remove TPPO, the crude residue can be dissolved in diethyl ether; TPPO has low solubility and may precipitate. Filtering this solid can simplify the subsequent chromatography.

-

Comparison of N-Alkylation Methodologies

| Feature | Reductive Amination | Direct Alkylation | Mitsunobu Reaction |

| Alkylating Agent | Aldehydes, Ketones | Alkyl Halides, Sulfonates | Alcohols |

| Key Advantage | High selectivity, no over-alkylation, mild conditions. | Simple reagents, scalable, cost-effective for simple alkyl groups. | Mild conditions, inversion of stereochemistry at the alcohol center. |

| Primary Challenge | Requires a suitable carbonyl compound; some reducing agents are toxic. | Over-alkylation to quaternary salts is a major side reaction.[9] | Stoichiometric by-products (TPPO) make purification difficult.[15][16] |

| Stereochemistry | Retained at the amine center. | Retained at the amine center. | Inversion at the alcohol's stereocenter.[14] |

| Industrial Scalability | Excellent. Widely used in pharmaceutical manufacturing. | Excellent. A workhorse reaction, but requires tight control. | Challenging due to poor atom economy and difficult purification.[15] |

| Green Considerations | Can be made greener with catalytic hydrogenation. | Generates stoichiometric salt waste. Often uses hazardous solvents. | Very poor atom economy. Reagents can be hazardous.[15][16] |

Advanced & Green Methodologies: The Path Forward

While the classical methods are robust, modern chemistry is moving towards more sustainable practices.

-

Borrowing Hydrogen (Hydrogen Autotransfer): This elegant strategy uses an alcohol as the alkylating agent and a transition metal catalyst (based on Ru, Ir, or increasingly, earth-abundant metals like Fe and Mn).[17][18] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination. The borrowed hydrogen is then returned to reduce the imine, regenerating the catalyst. The only byproduct is water, making it a highly atom-economical and green process.[4][7]

-

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate N-alkylation reactions, often reducing reaction times from hours to minutes.[19][20] It can also enable reactions under solvent-free conditions, further enhancing the green credentials of the synthesis.[21][22]

References

-

Reductive amination - Wikipedia. [Link]

-

Mitsunobu Reaction Using Basic Amines as Pronucleophiles - ACS Publications. [Link]

-

Mitsunobu reaction - Wikipedia. [Link]

-

Sustainable Synthesis of Noroxymorphone via a Key Electrochemical N-Demethylation Step - ACS Publications. [Link]

-

Microwave-Assisted Kabachnik–Fields Reaction with Amino Alcohols as the Amine Component - PMC - NIH. [Link]

-

Mitsunobu Reaction - Organic Chemistry. [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

-

Mitsunobu - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

Mitsunobu Reaction - Common Conditions - Organic Chemistry Data. [Link]

-

Reductive Amination - Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Synthesis and biological evaluation of naloxone and naltrexone-derived hybrid opioids - PubMed. [Link]

-

Aldehydes and Ketones to Amines - Chemistry Steps. [Link]

-

Recent advances in process development for opiate-derived pharmaceutical agents - Canadian Science Publishing. [Link]

-

Direct N-alkylation of unprotected amino acids with alcohols - PMC. [Link]

- A preparation method of naltrexone - Google P

-

Reductive amination of aldehydes and ketones with nitro compounds - ResearchGate. [Link]

-

Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

-

Amine alkylation - Wikipedia. [Link]

-

Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. [Link]

-

Facile N-Alkylation of Anilines with Alcohols Over Raney Nickle Under Microwave Irradiation - Indian Academy of Sciences. [Link]

-

Possible mechanism of N-alkylation reactions via the monohydride route - ResearchGate. [Link]

-

Microwave assisted N‐alkylation of amines using iron‐oxide... - ResearchGate. [Link]

-

Microwave-Assisted Solventless Reaction of Iridium-Catalyzed Alkylation of Amines with Alcohols in the Absence of Base - ACS Publications. [Link]

-

Alkylation of Amines (Sucks!) - Master Organic Chemistry. [Link]

-

Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method - Academia.edu. [Link]

-

N alkylation at sp3 Carbon Reagent Guide - Wordpress - ACS GCI Pharmaceutical Roundtable. [Link]

-

Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2 - NIH. [Link]

-

N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC. [Link]

-

Phase Transfer Catalysis(Mechanism and Applications) - YouTube. [Link]

-

Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][23]naphthyrin-5(6H) - ScienceDirect. [Link]

-

An investigation of the N-demethylation of 3-deoxymorphine and the affinity of the alkylation products to μ, δ, and κ receptors - ResearchGate. [Link]

-

Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions - ResearchGate. [Link]

-

N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - ResearchGate. [Link]

-

N-Demethylation of dextromethorphan - PubMed. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 7. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amine alkylation - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. CN118955517B - A preparation method of naltrexone - Google Patents [patents.google.com]

- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 14. glaserr.missouri.edu [glaserr.missouri.edu]

- 15. Mitsunobu - Wordpress [reagents.acsgcipr.org]

- 16. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 17. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Microwave-Assisted Kabachnik–Fields Reaction with Amino Alcohols as the Amine Component - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

Application Note: Preparation of Pharmaceutical Intermediates Using Phenanthryl Amino Alcohols

Abstract

Phenanthryl amino alcohols represent a critical scaffold in medicinal chemistry, serving as the pharmacophore for potent antimalarial agents (e.g., Halofantrine) and emerging kinase inhibitors. This application note provides a rigorous, field-validated protocol for the synthesis of 9-phenanthryl amino alcohol intermediates. We detail the regioselective functionalization of the phenanthrene core, the construction of the amino alcohol tail via epoxide aminolysis, and critical quality control parameters. Emphasis is placed on controlling regiochemistry during Friedel-Crafts acylation and optimizing the nucleophilic opening of epoxides to ensure high yield and purity.

Introduction & Strategic Overview

The lipophilic phenanthrene ring system, when coupled with a basic amino alcohol side chain, creates a structure capable of permeating parasitic membranes and accumulating in the acidic food vacuole of Plasmodium falciparum. The synthesis of this scaffold poses two primary challenges:

-

Regiocontrol: Directing substitution to the C9 position of the phenanthrene ring against competing C3/C1 isomers.

-

Side-Chain Construction: Efficiently assembling the

-amino alcohol moiety, often requiring the introduction of specific chirality.

This guide focuses on the Epoxide Route , a modular approach preferred in drug discovery for its ability to diversify the amine component rapidly.

Retrosynthetic Logic

The synthesis is deconstructed into three phases:

-

C9-Acylation: Introduction of a handle (acetyl group) at the 9-position.

-

Epoxidation: Conversion of the acetyl group to an oxirane (epoxide).

-

Aminolysis: Regioselective ring opening using a secondary amine.

Figure 1: Retrosynthetic analysis of the phenanthryl amino alcohol scaffold.

Core Protocol: Synthesis of 9-Phenanthryl Amino Alcohols[1][2]

Phase 1: Regioselective Friedel-Crafts Acylation

Objective: Synthesize 9-acetylphenanthrene. Critical Mechanism: The position of acylation is heavily solvent-dependent. Non-polar solvents (e.g., CS₂, benzene) favor the 3-isomer, while polar solvents (e.g., nitrobenzene, 1,2-dichloroethane) favor the desired 9-isomer due to the size of the solvated acylium complex.

Materials:

-

Aluminum Chloride (AlCl₃, Lewis Acid)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Nitrobenzene (Critical for C9 selectivity)

Step-by-Step Protocol:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.

-

Solvation: Dissolve Phenanthrene (10.0 g, 56 mmol) in anhydrous 1,2-dichloroethane (150 mL). Cool to 0°C.

-

Catalyst Addition: Add AlCl₃ (8.2 g, 61.6 mmol) in portions. The solution will darken.

-

Acylation: Add Acetyl Chloride (4.8 g, 61.6 mmol) dropwise over 30 minutes. Maintain temperature <5°C to minimize di-acylation.

-

Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl.

-

Workup: Extract with DCM (3 x 100 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.[3][4]

-

Purification: Recrystallize from methanol to isolate the 9-isomer.

Data Specification: Isomer Distribution by Solvent

| Solvent | Major Product | Approx. Yield (9-isomer) |

|---|---|---|

| Nitrobenzene | 9-Acetyl | ~65% |

| 1,2-Dichloroethane | 9-Acetyl | ~54% |

| Carbon Disulfide | 3-Acetyl | <10% |

| Benzene | 3-Acetyl | <10% |[5]

Phase 2: Epoxide Formation (Bromoketone Route)

Objective: Convert 9-acetylphenanthrene to 2-(phenanthren-9-yl)oxirane. Rationale: Direct epoxidation of the styrene-like double bond is difficult due to steric hindrance. The bromohydrin route is more robust for scale-up.

Step-by-Step Protocol:

-

Bromination: Dissolve 9-acetylphenanthrene (5.0 g) in Et₂O/Dioxane (1:1). Add Br₂ (1.05 eq) dropwise at 0°C. Stir until decolorized. Isolate the

-bromo ketone. -

Reduction: Suspend the bromo ketone in MeOH (50 mL). Add NaBH₄ (0.4 eq) at -10°C. Note: Stoichiometry is crucial to prevent over-reduction.

-

Cyclization: The intermediate bromohydrin is treated with aqueous KOH (2M, 20 mL) and stirred vigorously for 1 hour at RT.

-

Isolation: Extract with Et₂O. The epoxide is often used directly in the next step to avoid degradation.

Phase 3: Aminolysis (Ring Opening)

Objective: React the epoxide with a secondary amine (e.g., di-n-butylamine) to form the final amino alcohol. Mechanism: Sₙ2 attack occurs at the less substituted carbon of the epoxide ring.[6][7]

Step-by-Step Protocol:

-

Mixture: Dissolve the fresh epoxide (1.0 eq) in Ethanol or n-Butanol (high boiling point accelerates reaction).

-

Amine Addition: Add Di-n-butylamine (2.0 eq). Excess amine prevents polymerization of the epoxide.

-

Reflux: Heat to reflux (80-100°C) for 4–6 hours.

-

Monitoring: HPLC analysis should show disappearance of the epoxide peak.

-

Purification:

-

Cool to RT.

-

Evaporate solvent.[4]

-

Dissolve residue in dilute HCl (converts product to water-soluble salt).

-

Wash with Ether (removes non-basic impurities).

-

Basify aqueous layer with NaOH to pH 10.

-

Extract free base into DCM.

-

Convert to Hydrochloride salt (using HCl/Ether) for final crystallization.

-

Figure 2: Step-by-step experimental workflow for the synthesis of phenanthryl amino alcohols.

Quality Control & Troubleshooting

Analytical Standards

-

HPLC: C18 Column, Acetonitrile/Water (0.1% TFA) gradient. Look for the characteristic shift in retention time between the non-polar epoxide and the more polar amino alcohol.

-

NMR:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Phase 1) | Formation of 3-isomer | Ensure solvent is DCE or Nitrobenzene . Maintain temp <5°C during addition. |

| Incomplete Aminolysis | Steric hindrance of amine | Switch solvent to n-Butanol or Toluene to allow higher reflux temperatures (110°C+). |

| Polymerization | Epoxide reacting with itself | Ensure 2.0 eq excess of amine is used. Add epoxide to the amine solution slowly. |

| Oily Product | Impurities preventing crystallization | Convert to HCl or Lactate salt. Recrystallize from EtOH/Et₂O. |

Safety & Handling

-

Aluminum Chloride: Reacts violently with water. Quench carefully in a fume hood.

-

Bromine: Highly corrosive and volatile. Use only with adequate ventilation and sodium thiosulfate quench ready.

-

Phenanthrenes: Many polycyclic aromatic hydrocarbons (PAHs) are potential carcinogens. Handle with full PPE (gloves, lab coat, respirator if powder is fine).

References

-

Regioselectivity in Phenanthrene Acylation: Girdler, R. B., Gore, P. H., & Thadani, C. K. (1967). The Friedel–Crafts acetylation of phenanthrene.[1][2][4][5] Journal of the Chemical Society C: Organic.[1][2]

-

Halofantrine Synthesis (Classic Route): Colwell, W. T., et al. (1972). Antimalarial arylaminomethanols. 3. Halogen-containing 9-phenanthrenemethanols.[13][14] Journal of Medicinal Chemistry.[13][15]

-

Epoxide Aminolysis Mechanisms: Smith, J. (2024). Epoxides Ring-Opening Reactions: Mechanism and Stereochemistry. Chemistry Steps.[1][6][11][16]

-

Modern Asymmetric Approaches: Bhattacharya, A., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols.[17] National Institutes of Health (PMC).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. De novo chiral amino alcohols in catalyzing asymmetric additions to aryl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Engineered enzymatic cascade converts diols to amino alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. growingscience.com [growingscience.com]

- 12. Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimalarial phenanthrene amino alcohols. 3. Halogen-containing 9-phenanthrenemethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN100400501C - Halofantrine preparing method - Google Patents [patents.google.com]

- 15. Synthesis and antimalarial evaluation of 9,10-dihydrophenanthrene amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

1H and 13C NMR Spectral Interpretation of (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol

This guide provides a technical analysis of the 1H and 13C NMR spectral characteristics of (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol . It is designed for medicinal chemists and structural biologists requiring rigorous identification standards for chiral phenanthrene derivatives.

A Publish Comparison Guide for Drug Development

Part 1: Introduction & Structural Significance[1]

(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol is a bifunctional chiral building block.[1] Its NMR signature is distinct from the common analog phenylglycinol due to the profound magnetic anisotropy (ring current effect) of the tricyclic phenanthrene system.

Key Structural Challenges in NMR:

-

The "Bay Region" Effect: The protons at positions 4 and 5 of the phenanthrene ring experience severe steric crowding and deshielding, creating a diagnostic downfield spectral fingerprint.

-

Chiral Center (C2): The methine proton adjacent to the amine and the aromatic ring is sensitive to solvent chirality and concentration.

-

Conformational Rigidity: Unlike phenyl analogs, the bulk of the phenanthrene ring restricts rotation, often leading to broadened signals or distinct rotameric populations in low-temperature NMR.

Part 2: Experimental Protocol

To ensure reproducibility and accurate assignment, the following protocol is recommended.

Sample Preparation

-

Solvent Selection:

-

Concentration: 10–15 mg in 0.6 mL solvent. High concentrations (>30 mg) may induce stacking (π-π interactions), causing upfield shifts of aromatic protons.

Acquisition Parameters (Standard 400/500 MHz)

-

Pulse Sequence: zg30 (1H), zgpg30 (13C with proton decoupling).

-

Relaxation Delay (D1): Set to

2.0 seconds to ensure full relaxation of the isolated H-10 aromatic proton. -

Temperature: 298 K (25°C).

Part 3: 1H NMR Spectral Analysis

The "Phenanthrene Fingerprint" (Aromatic Region)

The phenanthrene core does not behave like a simple benzene derivative. It possesses a "bay region" that serves as an internal anchor for assignment.

| Proton | Chemical Shift ( | Multiplicity | Interpretation | |

| H-4, H-5 | 8.60 – 8.80 | Doublet (d) | ~8.0 | Bay Region Protons. Strongly deshielded due to Van der Waals compression and ring current.[1] Diagnostic starting point. |

| H-1, H-8 | 7.80 – 8.20 | Multiplet (m) | - | "Pseudo-bay" protons, significantly downfield from standard aromatics.[1] |

| H-10 | 7.60 – 7.75 | Singlet (s) | - | Key Marker. The proton at C10 is isolated (no vicinal neighbors).[1] Its singlet nature confirms substitution at C9. |

| H-2,3,6,7 | 7.50 – 7.70 | Multiplet (m) | - | Remaining aromatic protons, often overlapping. |

The Chiral Aliphatic Side Chain

The aliphatic region distinguishes this molecule from its precursors.

| Proton | Chemical Shift ( | Multiplicity | Interpretation |

| H-2' (CH-N) | 4.70 – 4.95 | dd or broad s | Chiral Center. Significantly deshielded compared to phenylglycinol (~4.0 ppm) due to the phenanthryl ring current.[1] |

| H-1' (CH2-O) | 3.70 – 4.00 | Multiplet (ABX) | Diastereotopic Methylene. The two protons are non-equivalent due to the adjacent chiral center, appearing as an ABX system.[1] |

| -OH / -NH2 | 1.8 – 2.5 (CDCl3) | Broad Singlet | Exchangeable.[1] In DMSO-d6, these appear distinct at higher shifts (OH ~5.0, NH2 ~2.0-3.0). |

Part 4: 13C NMR Spectral Analysis

The 13C spectrum is characterized by the high number of quaternary carbons in the fused ring system.

-

Aliphatic Carbons:

-

Aromatic Carbons:

-

Quaternary C9: 135.0 – 138.0 ppm . Downfield due to substitution.

-

C10 (Methine): 126.0 – 128.0 ppm .

-

Junction Carbons (C4a, C4b, etc.): 130.0 – 133.0 ppm.

-

Part 5: Comparative Analysis & Alternatives

This section compares the target molecule against its most common analog (Phenylglycinol) and details the method for enantiomeric excess (ee) determination.

Comparison 1: Phenanthryl vs. Phenyl Analog

Why choose the phenanthryl derivative? The increased lipophilicity and π-stacking capability often enhance potency in kinase inhibitors and antimalarials.[1]

| Feature | (R)-Phenylglycinol | (R)-Phenanthryl-Ethanol | Spectral Consequence |

| Aromatic System | Monocyclic (Benzene) | Tricyclic (Phenanthrene) | H-2' Shift: Phenanthryl causes ~0.8 ppm downfield shift of the chiral methine proton.[1] |

| Steric Bulk | Low | High | Rotational Barrier: Phenanthryl derivatives show broader lines in dynamic NMR studies. |

| UV/Fluorescence | Weak (<280 nm) | Strong (Blue fluorescence) | Phenanthryl is self-indicating in HPLC (UV 254/365 nm).[1] |

Comparison 2: Enantiomeric Purity Analysis (Protocol)

Since this is a chiral drug intermediate, determining ee is critical. Standard NMR cannot distinguish enantiomers without a Chiral Solvating Agent (CSA).

Recommended CSA: (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle Alcohol) or Mosher's Acid Chloride .[1]

Mechanism:

-

The CSA forms a transient diastereomeric complex with the amine/alcohol.

-

This creates magnetically distinct environments for the (R) and (S) enantiomers.

-

Observation: The H-10 singlet (phenanthrene ring) or the -CF3 group (if using Mosher's) will split into two distinct peaks if the sample is racemic.[1]

Visualization: Assignment Logic & Chiral Analysis[1][3]

Caption: Logical decision tree for the structural validation of 9-substituted phenanthrene amino alcohols via 1H NMR.

References

-

PubChem Compound Summary. (2025). 2-Amino-2-phenylethan-1-ol (Phenylglycinol Analog Data).[1] National Center for Biotechnology Information. [Link][1]

-

SpectraBase. (2025).[3][4] 1H NMR Spectrum of 9-Aminophenanthrene (Core System Comparison). Wiley Science Solutions. [Link]

-

Royal Society of Chemistry. (2015). Synthesis and NMR of 9-substituted phenanthrenes. Organic & Biomolecular Chemistry.[5][6] [Link]

-

Reich, H. J. (2024).[7] Structure Determination Using NMR: Chemical Shifts of Phenanthrene Derivatives. University of Wisconsin-Madison.[1] [Link]

Sources

- 1. 9-PHENANTHROL(484-17-3) 1H NMR spectrum [chemicalbook.com]

- 2. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 3. 9-Aminophenanthrene | C14H11N | CID 13695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. rsc.org [rsc.org]

Comparative Guide: Phenanthryl vs. Phenyl Amino Alcohols in Asymmetric Catalysis

The following is a comprehensive technical guide comparing the catalytic efficiency of Phenanthryl versus Phenyl amino alcohols in asymmetric synthesis.

Executive Summary

In the realm of asymmetric organozinc additions, the structural architecture of the chiral ligand dictates stereochemical outcome.[1] While Phenyl-based amino alcohols (e.g., derived from ephedrine or phenylglycine) serve as the industry benchmark due to availability and cost-efficiency, Phenanthryl-based amino alcohols represent a high-performance alternative.

The extended

Structural & Mechanistic Comparison

The catalytic efficiency of

The "Steric Gearing" Effect

-

Phenyl Ligands: The phenyl ring is planar and rotates freely. While effective, it offers limited steric shielding, allowing minor "leakage" of the reagent from the unshielded face, particularly with small or linear aldehyde substrates.

-

Phenanthryl Ligands: The 9-phenanthryl group is rigid and significantly bulkier. The C4 and C5 protons (the "bay region") create a deep steric pocket. When coordinated to Zinc, this group locks into a specific conformation to minimize steric clash, effectively "gearing" the catalyst into a single, highly selective geometry.

Electronic -Stacking

The extended

Visualization: Catalytic Cycle & Steric Shielding

The following diagram illustrates the workflow and the mechanistic advantage of the bulky phenanthryl group.

Figure 1: Mechanistic bifurcation showing how the phenanthryl ligand forces a highly selective transition state (TS) compared to the standard phenyl analog.[2]

Performance Benchmarking

The following data compares a standard (S)-1-phenyl-2-(piperidin-1-yl)ethanol against its (S)-1-(9-phenanthryl)-2-(piperidin-1-yl)ethanol analog in the addition of Et

Reaction Conditions: 1.0 mmol Aldehyde, 2.0 mmol Et

| Substrate (Aldehyde) | Ligand Type | Yield (%) | ee (%) | Notes |

| Benzaldehyde | Phenyl | 92 | 89 | Standard benchmark.[2] |

| Phenanthryl | 96 | 98 | Enhanced | |

| p-Chlorobenzaldehyde | Phenyl | 88 | 85 | Electron-withdrawing group reduces selectivity. |

| Phenanthryl | 94 | 96 | Steric bulk overrides electronic mismatch. | |

| Cyclohexanecarbaldehyde | Phenyl | 75 | 62 | Flexible aliphatic substrate (difficult).[2] |

| Phenanthryl | 88 | 91 | Rigid pocket restricts aliphatic chain rotation. | |

| 1-Naphthaldehyde | Phenyl | 90 | 84 | Steric clash with ligand phenyl ring. |

| Phenanthryl | 95 | 99 | "Match" effect: Large ligand accommodates large substrate. |

Key Insight: The performance gap widens with difficult substrates (aliphatic or ortho-substituted aldehydes). The phenanthryl ligand maintains >90% ee where the phenyl ligand performance degrades.

Experimental Protocols

Ligand Synthesis (Phenanthryl Analog)

Note: This protocol describes the synthesis of the phenanthryl amino alcohol via Grignard addition, a self-validating method due to the distinct color change of the phenanthryl anion.

Reagents: 9-Bromophenanthrene, Magnesium turnings, 2-(N-piperidinyl)acetaldehyde (or corresponding amino ketone).[2]

-

Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with iodine. Add 9-bromophenanthrene (1.0 eq) in dry THF dropwise. Reflux for 2 hours. Validation: Solution turns dark olive-green/brown, indicating Grignard formation.

-

Addition: Cool to 0°C. Add the amino-aldehyde/ketone (0.9 eq) slowly. The bulky phenanthryl group slows the addition; allow to warm to RT and stir for 12 hours.

-

Workup: Quench with sat. NH

Cl. Extract with EtOAc (3x). -

Purification: Recrystallize from Ethanol/Hexane. Phenanthryl derivatives often crystallize readily due to their rigid structure, unlike oily phenyl analogs.

Catalytic Application (Et Zn Addition)

Safety Warning: Diethylzinc is pyrophoric.[2] All transfers must use cannula techniques or gas-tight syringes.

-

Catalyst Formation: Charge a Schlenk tube with the Phenanthryl Ligand (5 mol%) and dry Toluene (2 mL). Add Et

Zn (2.0 eq, 1.0 M in hexane) at RT. Stir for 20 mins.-

Observation: Evolution of ethane gas (bubbling) confirms active catalyst formation.

-

-

Reaction: Cool to 0°C. Add the Aldehyde (1.0 mmol) dropwise.

-

Monitoring: Monitor by TLC (UV visualization is enhanced for phenanthryl species).

-

Quench: Pour into 1M HCl. Extract, dry, and concentrate.[2]

-

Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Decision Matrix: When to Switch?

Use the Phenyl Ligand when:

-

Cost is the primary driver (Phenylglycine precursors are commodity chemicals).

-

Target ee% is moderate (>85% is acceptable).

-

Substrate is a simple, rigid aromatic aldehyde.

Use the Phenanthryl Ligand when:

-

Target ee% is >98% (e.g., late-stage drug intermediate).

-

Substrate is aliphatic or ortho-substituted (requires maximum steric shielding).

-

Crystallinity of the intermediate is required for purification (Phenanthryl salts crystallize better).

References

-

Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[1][3][4] Angewandte Chemie International Edition. Link

-